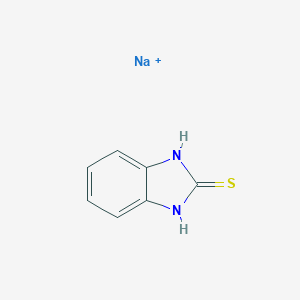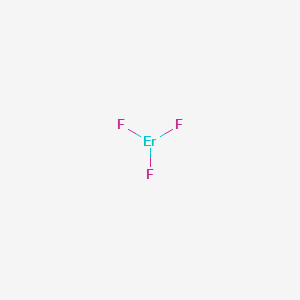
Fluorure d’erbium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium(III) fluoride is a chemical compound composed of erbium and fluorine, with the chemical formula ErF₃. It is a pinkish powder that belongs to the class of rare earth metal fluorides. Erbium(III) fluoride is known for its applications in infrared light-transmitting materials and up-converting luminescent materials .
Applications De Recherche Scientifique
Erbium(III) fluoride has a wide range of applications in scientific research and industry:
Mécanisme D'action
Target of Action
Erbium(III) fluoride (ErF3) is a compound of erbium, a rare earth metal It has been used to make infrared light-transmitting materials and up-converting luminescent materials .
Mode of Action
Its ability to transmit infrared light and its luminescent properties suggest that it interacts with light in a unique way .
Biochemical Pathways
It’s worth noting that fluoride ions have been known to inhibit glycolysis .
Pharmacokinetics
As a rare earth metal compound, it is expected to have low solubility in water , which could impact its bioavailability.
Result of Action
It’s known that excessive fluoride intake can lead to fluorosis, a condition that can cause dental and skeletal changes .
Action Environment
The action, efficacy, and stability of Erbium(III) fluoride can be influenced by various environmental factors. For instance, its solubility might be affected by the pH of the environment. Furthermore, as a rare earth metal, erbium’s reactivity and properties can be influenced by temperature and pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Erbium(III) fluoride can be synthesized by reacting erbium(III) nitrate with ammonium fluoride. The reaction proceeds as follows: [ \text{Er(NO}_3\text{)}_3 + 3 \text{NH}_4\text{F} \rightarrow 3 \text{NH}_4\text{NO}_3 + \text{ErF}_3 ] This reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, erbium(III) fluoride is produced using similar methods but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to achieve high purity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Erbium(III) fluoride primarily undergoes substitution reactions due to the presence of fluoride ions. It can react with other halides and form mixed halide compounds. Additionally, it can participate in complexation reactions with various ligands.
Common Reagents and Conditions:
Substitution Reactions: Erbium(III) fluoride can react with other halides such as chloride or bromide under controlled conditions to form mixed halides.
Complexation Reactions: It can form complexes with ligands like ethylenediaminetetraacetic acid (EDTA) under aqueous conditions.
Major Products Formed:
- Mixed halides (e.g., erbium(III) chloride fluoride)
- Complexes with ligands (e.g., erbium(III)-EDTA complex)
Comparaison Avec Des Composés Similaires
Erbium(III) chloride (ErCl₃): A violet compound used in water treatment and chemical analysis.
Erbium(III) bromide (ErBr₃): A violet solid used in crystal growth applications.
Erbium(III) iodide (ErI₃): A slightly pink compound used in various chemical processes.
Uniqueness of Erbium(III) Fluoride: Erbium(III) fluoride is unique due to its superior luminescent properties and its ability to transmit infrared light. These characteristics make it particularly valuable in optical applications, where other erbium compounds may not perform as effectively .
Propriétés
Numéro CAS |
13760-83-3 |
|---|---|
Formule moléculaire |
ErF3 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
erbium(3+);trifluoride |
InChI |
InChI=1S/Er.3FH/h;3*1H/q+3;;;/p-3 |
Clé InChI |
QGJSAGBHFTXOTM-UHFFFAOYSA-K |
SMILES |
F[Er](F)F |
SMILES canonique |
[F-].[F-].[F-].[Er+3] |
| 13760-83-3 | |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Q1: What novel Erbium(III) fluoride compounds were synthesized in the research, and what is unique about their crystal structures?
A1: The research details the synthesis of two novel Erbium(III) fluoride compounds: KEr3F10 and RbEr3F10. These compounds are formed through the reaction of Erbium trifluoride (ErF3) with potassium chloride (KCl) or rubidium chloride (RbCl) at high temperatures [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


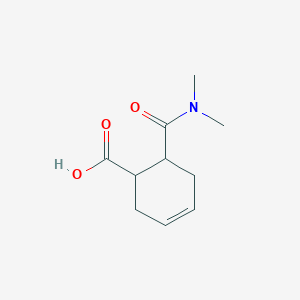
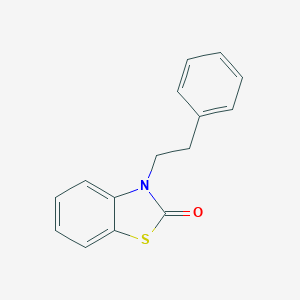
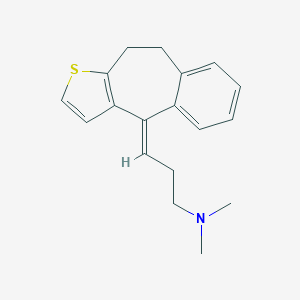
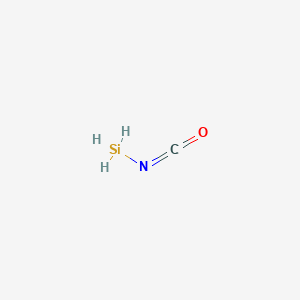
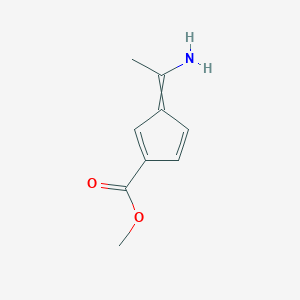

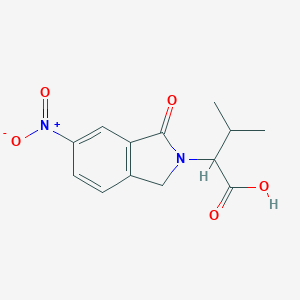
![4-{[7-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B228228.png)
![Methyl [3-amino-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B228229.png)
![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)
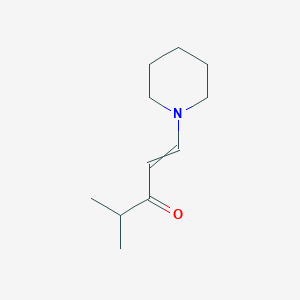
acetate](/img/structure/B228245.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)
